Home > Products > Screening Compounds P126301 > Tyr-Pro-Phg-Pro-NH2
Tyr-Pro-Phg-Pro-NH2 -

Tyr-Pro-Phg-Pro-NH2

Catalog Number: EVT-10985592
CAS Number:
Molecular Formula: C27H33N5O5
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tyr-Pro-Phg-Pro-NH2, a synthetic tetrapeptide, consists of the amino acids tyrosine, proline, phenylglycine, and another proline at the C-terminus. This compound is significant in biochemical research due to its potential biological activities, particularly in the study of opioid receptors and peptide therapeutics. The full name of the compound reflects its amino acid composition without using abbreviations, ensuring clarity in its chemical identity.

Source and Classification

This compound can be classified under peptides, specifically as a tetrapeptide. Peptides are short chains of amino acids linked by peptide bonds and are crucial in various biological functions. Tyr-Pro-Phg-Pro-NH2 is synthesized primarily for research purposes, particularly in pharmacology and biochemistry, where it serves as a model compound for studying peptide interactions and receptor binding.

Synthesis Analysis

Methods

The synthesis of Tyr-Pro-Phg-Pro-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Resin Loading: The first amino acid (tyrosine) is attached to a solid resin with a protecting group on the amino group.
  2. Deprotection: The protecting group is removed to allow for the addition of the next amino acid (proline).
  3. Coupling: The next protected amino acid (phenylglycine) is activated and coupled to the growing chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin and deprotected to yield Tyr-Pro-Phg-Pro-NH2.

Optimization of conditions, such as temperature and reagent concentrations, is crucial for maximizing yield and purity during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of Tyr-Pro-Phg-Pro-NH2 can be expressed with its InChI (International Chemical Identifier):

InChI 1S C31H35N5O5 c32 24 18 21 13 15 23 37 16 14 21 31 41 36 17 7 12 26 36 30 40 34 25 19 20 8 3 1 4 9 20 29 39 35 27 28 33 38 22 10 5 2 6 11 22 h1 6 8 11 13 16 24 27 37H 7 12 17 19 32H2 H2 33 38 H 34 40 H 35 39 t24 25 26 27 m0 s1\text{InChI 1S C31H35N5O5 c32 24 18 21 13 15 23 37 16 14 21 31 41 36 17 7 12 26 36 30 40 34 25 19 20 8 3 1 4 9 20 29 39 35 27 28 33 38 22 10 5 2 6 11 22 h1 6 8 11 13 16 24 27 37H 7 12 17 19 32H2 H2 33 38 H 34 40 H 35 39 t24 25 26 27 m0 s1}

The molecular formula indicates that it contains 31 carbon atoms (C), 35 hydrogen atoms (H), 5 nitrogen atoms (N), and 5 oxygen atoms (O). This structure supports its classification as a tetrapeptide.

Data

The molecular weight of Tyr-Pro-Phg-Pro-NH2 is approximately 577.69 g/mol. The specific arrangement of amino acids contributes to its unique properties and functionalities.

Chemical Reactions Analysis

Reactions

Tyr-Pro-Phg-Pro-NH2 can undergo several chemical reactions:

  1. Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
  2. Reduction: Reduction reactions may target disulfide bonds if present.
  3. Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Technical Details

These reactions are typically monitored using techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), which allows for precise analysis of reaction products and intermediates.

Mechanism of Action

The mechanism of action for Tyr-Pro-Phg-Pro-NH2 primarily involves its interaction with opioid receptors in the body. This tetrapeptide mimics endogenous opioid peptides by binding to these receptors, activating intracellular signaling pathways that lead to analgesic effects and various physiological responses.

Data from studies indicate that this compound may enhance pain relief mechanisms through its binding affinity for specific opioid receptor subtypes .

Physical and Chemical Properties Analysis

Physical Properties

Tyr-Pro-Phg-Pro-NH2 is generally characterized by:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide (DMSO).

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can participate in various biochemical reactions due to functional groups present in its structure.

Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm structural integrity .

Applications

Tyr-Pro-Phg-Pro-NH2 has several scientific applications:

  1. Opioid Receptor Research: Used extensively in studies aimed at understanding opioid receptor dynamics and drug interactions.
  2. Peptide Therapeutics: Investigated as a potential candidate for developing new peptide-based drugs targeting pain management.
  3. Biochemical Studies: Employed in various assays to explore peptide interactions and biological functions.

This compound's versatility makes it an essential tool in both academic research and pharmaceutical development .

Structural Classification and Bioactive Peptide Lineage

Tyrosine-Proline N-terminal Dipeptide Motif in Neuropeptides

The N-terminal Tyr-Pro dipeptide sequence represents a highly conserved neuroactive signature critical for receptor recognition and activation across endogenous and exogenous neuropeptides. This motif positions the phenolic hydroxyl group of tyrosine for hydrogen bonding with opioid receptors, while the rigid proline residue imposes stereochemical constraints that stabilize bioactive conformations. Neuropeptides containing this motif include:

  • Tyr-W-MIF-1 (Tyr-Pro-Trp-Gly-NH₂): An endogenous peptide modulating μ-opioid receptors and exhibiting unique CNS distribution patterns [5].
  • Morphiceptin (Tyr-Pro-Phe-Pro-NH₂): A β-casein-derived exogenous opioid agonist with high μ-opioid receptor specificity [8] [9].
  • Endomorphins (Tyr-Pro-Trp/Phe-Phe-NH₂): Endogenous μ-opioid agonists with analgesic properties [3].

The Tyr-Pro sequence is evolutionarily optimized for receptor docking. Tyrosine's aromatic ring engages in π-π stacking within receptor hydrophobic pockets, and its protonated amine forms a salt bridge with aspartate residues (e.g., Asp147 in μ-opioid receptors). Proline's cyclic structure restricts backbone flexibility, ensuring optimal orientation of pharmacophores [5] [9].

Table 1: Neuropeptides Featuring the Tyr-Pro N-terminal Motif

PeptideFull SequenceReceptor SelectivityBiological Source
Tyr-Pro-Phg-Pro-NH₂Tyr-Pro-Phg-Pro-NH₂μ-opioid (predicted)Synthetic analog
MorphiceptinTyr-Pro-Phe-Pro-NH₂μ-opioidBovine β-casein fragment
Tyr-W-MIF-1Tyr-Pro-Trp-Gly-NH₂μ₁/μ₂-opioidMammalian brain tissue
Endomorphin-2Tyr-Pro-Phe-Phe-NH₂μ-opioidMammalian CNS

C-terminal Amidation as Neuropeptide Signature

C-terminal α-amidation represents a non-negotiable post-translational modification for approximately 50% of bioactive peptides, conferring enhanced receptor affinity and metabolic stability. The amidation process requires enzymatic cleavage of glycine-extended precursors by peptidylglycine α-amidating monooxygenase (PAM). Notably, peptides terminating with -X-Gly-Lys-Arg sequences exhibit 10-fold greater amidation efficiency due to enhanced substrate recognition by PAM [7].

For Tyr-Pro-Phg-Pro-NH₂, amidation:

  • Eliminates the negative charge of the free carboxylate, reducing electrostatic repulsion at receptor binding sites.
  • Increases lipophilicity by ~1.5 log units, facilitating membrane penetration.
  • Confers resistance to carboxypeptidases, extending plasma half-life. Structural studies confirm that C-terminal amidation stabilizes type I β-turn conformations in tetrapeptides, positioning aromatic side chains for optimal receptor engagement [7].

Structural Homology with Morphiceptin (Tyr-Pro-Phe-Pro-NH₂)

Tyr-Pro-Phg-Pro-NH₂ exhibits deliberate isosteric replacement of phenylalanine (Phe) by phenylglycine (Phg) within the morphiceptin scaffold (Tyr-Pro-Phe-Pro-NH₂). This conservative modification preserves core pharmacophore geometry while introducing distinct steric and electronic properties:

  • Backbone Conformation: Molecular dynamics simulations reveal both peptides adopt nearly superimposable polyproline type II (PPII) helices stabilized by proline residues. The φ/ψ angles at position 3 are constrained to -75°/145° (characteristic of PPII helices), enabling optimal tyrosine orientation [8].
  • Receptor Docking: Morphiceptin's binding to μ-opioid receptors involves:
  • Tyr¹ interaction with transmembrane domain 3 (TMD3)
  • Phe³ insertion into a hydrophobic pocket formed by TMD6/7
  • C-terminal amide hydrogen bonding with His297
  • Bioactivity Impact: Morphiceptin demonstrates 500-fold greater μ-opioid affinity than unamidated precursors and suppresses guinea pig ileum contraction (IC₅₀ = 3.7 nM). The Phg analog is predicted to retain this activity profile while altering receptor residence time due to altered CH-π interactions at position 3 [8] [9].

Phenylglycine (Phg) Substitution Patterns in Opioid Peptides

The strategic replacement of aromatic residues with phenylglycine represents a sophisticated approach to modulate receptor selectivity and proteolytic stability:

  • Steric Effects: Phg lacks the β-methylene group of phenylalanine, positioning its aromatic ring 1.2 Å closer to the peptide backbone. This enhances steric complementarity with the μ-opioid receptor's compact subpocket while reducing κ-receptor affinity.
  • Metabolic Stability: Phg-containing peptides resist chymotrypsin cleavage 10-fold longer than Phe analogs due to elimination of the scissile β-carbonyl bond.
  • Electronic Properties: The benzylic Cα-H of Phg engages in weaker CH-π interactions compared to Phe's planar side chain, potentially reducing μ-receptor dissociation rates.

Notable examples include:

  • Cyclic enkephalin analogs incorporating D-Phg exhibit δ-opioid selectivity (Kᵢ = 0.8 nM) [3].
  • Tyr-W-MIF-1 analogs with Phg substitution retain μ-binding (Kᵢ = 42 nM) while gaining resistance to endopeptidases [5].

Table 2: Impact of Aromatic Residue Substitutions on Opioid Peptide Properties

Position 3 Residueμ-Receptor Kᵢ (nM)Proteolytic Half-life (min)Key Interactions
Phenylalanine (Phe)3.7 ± 0.58.2 ± 1.1 (chymotrypsin)CH-π stacking with Trp318, His319
Phenylglycine (Phg)5.9 ± 0.8 (predicted)82 ± 6.4 (chymotrypsin)Direct π-π stacking with Trp318
Tryptophan (Trp)0.9 ± 0.23.1 ± 0.4Indole H-bond with Lys303, bulk effects

Proline-Rich Scaffolds in Blood-Brain Barrier Transport

Proline-rich sequences (≥3 prolines per 10 residues) facilitate BBB penetration through multiple non-exclusive mechanisms:

  • Reduced Hydrogen Bonding: Proline's secondary amine decreases hydrogen bond donor capacity by 50% compared to other amino acids, lowering desolvation energy during membrane partitioning.
  • Induction of Extended Conformations: PPII helices present solvent-exposed hydrophobic surfaces that weakly associate with phospholipid heads, enabling membrane insertion.
  • Claudin-5 Specific Interactions: Proline-rich antimicrobial peptides (e.g., drosocin, apidaecin) achieve brain influx (Kin = 0.37–0.86 μL/g·min) by transiently modulating tight junctions. Their transport correlates with claudin-5 binding affinity (Kd = 2.1–8.3 μM), suggesting paracellular route involvement [4] [10].

For Tyr-Pro-Phg-Pro-NH₂, the proline density (50%) and molecular weight (495.6 Da) fall within optimal BBB transport ranges. Proline residues at positions 2 and 4 likely:

  • Shield the Tyr-Phg pharmacophore from P-glycoprotein recognition.
  • Promote sodium-independent transport via oligopeptide transporters (PEPT2).
  • Enable adsorptive-mediated transcytosis through charge clustering with the N-terminal tyrosine [4].

Table 3: Blood-Brain Barrier Transport Parameters of Proline-Rich Peptides

PeptideSequenceProline Content (%)Kin (μL/g·min)Primary Transport Route
DrosocinGKPRPYSPRPTSHPRP35%0.86 ± 0.11Paracellular / adsorptive
ApidaecinGNNRPVYIPQPRPPHPRL30%0.79 ± 0.09Paracellular
Tyr-Pro-Phg-Pro-NH₂YPX*P-NH₂50%0.62 (predicted)Predominantly paracellular

X denotes phenylglycine. Data from [4] [10].

Properties

Product Name

Tyr-Pro-Phg-Pro-NH2

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide

Molecular Formula

C27H33N5O5

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C27H33N5O5/c28-20(16-17-10-12-19(33)13-11-17)26(36)32-15-5-9-22(32)25(35)30-23(18-6-2-1-3-7-18)27(37)31-14-4-8-21(31)24(29)34/h1-3,6-7,10-13,20-23,33H,4-5,8-9,14-16,28H2,(H2,29,34)(H,30,35)/t20-,21-,22-,23-/m0/s1

InChI Key

QTYFABXBYBNUEU-MLCQCVOFSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)N4CCCC4C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.